molecular formula C23H26N2O3 B6915903 1-butanoyl-N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]pyrrolidine-2-carboxamide

1-butanoyl-N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]pyrrolidine-2-carboxamide

Cat. No.: B6915903
M. Wt: 378.5 g/mol
InChI Key: PGXPTDYYFJTLAW-UHFFFAOYSA-N
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Description

1-butanoyl-N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]pyrrolidine-2-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butanoyl-N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzofuran ring, followed by the introduction of the pyrrolidine and butanoyl groups. Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and various organic solvents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-butanoyl-N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring or the pyrrolidine moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-butanoyl-N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds like psoralen and angelicin, which have similar structural features and biological activities.

    Pyrrolidine derivatives: Compounds such as pyrrolidine-2-carboxylic acid, which share the pyrrolidine moiety.

Uniqueness

1-butanoyl-N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]pyrrolidine-2-carboxamide is unique due to its specific combination of the benzofuran and pyrrolidine moieties, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

IUPAC Name

1-butanoyl-N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-2-5-22(26)25-12-4-8-20(25)23(27)24-19-7-3-6-16(15-19)17-9-10-21-18(14-17)11-13-28-21/h3,6-7,9-10,14-15,20H,2,4-5,8,11-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXPTDYYFJTLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCCC1C(=O)NC2=CC=CC(=C2)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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